2-(tert-Butyl)-1H-indole-4-carbonitrile
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Overview
Description
2-(tert-Butyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their biological activity. The presence of the tert-butyl group and the carbonitrile group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The tert-butyl group can be introduced via alkylation reactions, and the carbonitrile group can be added through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or isatins.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles and isatins.
Reduction: Primary amines.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-(tert-Butyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indole-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-1H-indole-3-carbonitrile
- 2-(tert-Butyl)-1H-indole-5-carbonitrile
- 2-(tert-Butyl)-1H-indole-6-carbonitrile
Uniqueness
2-(tert-Butyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the tert-butyl and carbonitrile groups on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-tert-butyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3 |
InChI Key |
BRFDLZZCNSJXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N |
Origin of Product |
United States |
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